molecular formula C6H2Cl2FI B1410484 1,2-Dichloro-3-fluoro-5-iodobenzene CAS No. 1803827-04-4

1,2-Dichloro-3-fluoro-5-iodobenzene

Cat. No.: B1410484
CAS No.: 1803827-04-4
M. Wt: 290.89 g/mol
InChI Key: WLAXRVDARKRKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1,2-Dichloro-3-fluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a fluorobenzene, chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms at specific positions. Subsequently, iodination can be achieved using iodine and an oxidizing agent such as nitric acid .

Industrial production methods may involve similar halogenation processes but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2-Dichloro-3-fluoro-5-iodobenzene finds applications in several scientific domains:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-5-iodobenzene depends on its application. In chemical reactions, the halogen atoms influence the reactivity and selectivity of the compound. For instance, in nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens makes the benzene ring more susceptible to attack by nucleophiles. In biological applications, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

1,2-Dichloro-3-fluoro-5-iodobenzene can be compared with other halogenated benzenes, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,2-dichloro-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXRVDARKRKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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